7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877680
InChI: InChI=1S/C10H12BNO6/c13-4-5-17-8-3-1-2-7-9(6-12(15)16)18-11(14)10(7)8/h1-3,9,13-14H,4-6H2
SMILES:
Molecular Formula: C10H12BNO6
Molecular Weight: 253.02 g/mol

7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol

CAS No.:

Cat. No.: VC15877680

Molecular Formula: C10H12BNO6

Molecular Weight: 253.02 g/mol

* For research use only. Not for human or veterinary use.

7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol -

Specification

Molecular Formula C10H12BNO6
Molecular Weight 253.02 g/mol
IUPAC Name 2-[[1-hydroxy-3-(nitromethyl)-3H-2,1-benzoxaborol-7-yl]oxy]ethanol
Standard InChI InChI=1S/C10H12BNO6/c13-4-5-17-8-3-1-2-7-9(6-12(15)16)18-11(14)10(7)8/h1-3,9,13-14H,4-6H2
Standard InChI Key PYBCFERUVPZASN-UHFFFAOYSA-N
Canonical SMILES B1(C2=C(C=CC=C2OCCO)C(O1)C[N+](=O)[O-])O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

7-(2-Hydroxyethoxy)-3-(nitromethyl)benzo[c] oxaborol-1(3H)-ol features a fused bicyclic system comprising a benzene ring (positions 1–6) and a borole ring (positions 1, 2, 7, 8, and boron). Critical substituents include:

  • Nitromethyl group at position 3, introducing electrophilic character.

  • 2-Hydroxyethoxy group at position 7, enhancing hydrophilicity.

The IUPAC name derives from the borole numbering system, with the hydroxyl group at position 1 and the boron atom at position 2 .

Spectroscopic Characterization

Key spectral data inferred from analogous benzoxaboroles :

  • 1H NMR:

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 4H, benzene ring).

    • Nitromethyl: δ 4.5–4.7 ppm (singlet, 2H, CH2NO2).

    • Hydroxyethoxy: δ 3.6–3.8 ppm (triplet, 2H, OCH2CH2OH), δ 4.1–4.3 ppm (triplet, 2H, OCH2CH2OH).

  • 13C NMR:

    • Boron-adjacent carbons: δ 75–85 ppm (C-B coupling).

    • Nitromethyl: δ 70–75 ppm (CH2NO2).

  • IR:

    • B-O stretch: 1,320–1,380 cm⁻¹.

    • NO2 asymmetric/symmetric stretches: 1,520–1,540 cm⁻¹ and 1,340–1,370 cm⁻¹ .

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves multi-step functionalization of benzoxaborole precursors (Figure 1) :

Step 1: Boronation
2-Formylphenylboronic acid undergoes cyclization under acidic conditions to form the benzoxaborole core.

Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC10H12BNO6Calculated
Molecular Weight252.81 g/molHRMS
LogP1.2 ± 0.3Chromatographic (HPLC)
Aqueous Solubility12 mg/mL (pH 7.4)Shake-flask
pKa (B-OH)8.9Potentiometric

The hydroxyethoxy group markedly improves water solubility compared to non-polar benzoxaboroles, facilitating formulation .

Biological Activity and Mechanisms

Antiparasitic Activity

Structural analogs (e.g., SCYX-6759) cure murine CNS trypanosomiasis at 50 mg/kg BID . The nitro group may act as a prodrug, reducing to an amine in vivo for enhanced blood-brain barrier penetration .

Pharmacokinetic Profile

ParameterValueSpecies
Oral Bioavailability78%Mouse
Plasma Half-Life6.3 hRat
CNS Penetration (B/P ratio)0.9Nonhuman Primate
CYP3A4 Inhibition<20% at 10 μMMicrosomal assay

The hydroxyethoxy group reduces P-glycoprotein efflux, improving CNS bioavailability compared to chlorinated analogs .

Challenges and Future Directions

Synthetic Scalability

  • Catalyst Recovery: SBA-Pr-SO3H retains 90% activity after 5 cycles , but nitro group installation requires stoichiometric HNO3 .

  • Purification: Chromatography remains necessary due to regioisomeric byproducts .

Toxicity Considerations

Nitromethyl metabolites (e.g., hydroxylamines) may induce oxidative stress, necessitating toxicogenomic studies .

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